molecular formula C24H19F3N2O2 B2701005 N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethyl)benzamide CAS No. 1208756-39-1

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethyl)benzamide

Cat. No. B2701005
CAS RN: 1208756-39-1
M. Wt: 424.423
InChI Key: SERHYYVFBXBSBX-UHFFFAOYSA-N
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Description

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethyl)benzamide, also known as BTB-1, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. BTB-1 is a member of the benzamide family of compounds, which are known to have a wide range of biological activities.

Scientific Research Applications

Anticancer Potential

Research has shown that derivatives of the 1,2,3,4-tetrahydroisoquinoline moiety, similar to the compound , are potent cytotoxic agents demonstrating significant anticancer activities. These derivatives have been synthesized and evaluated for their in vitro anticancer activity on various breast cancer cell lines, where certain benzoyl amino-1,2,3,4-tetrahydroisoquinoline showed potent cytotoxicity, indicating their potential as anticancer agents (Redda, Gangapuram, & Ardley, 2010).

Organic Synthesis and Catalysis

Several studies have elaborated on the synthesis of polycyclic amides and isoquinolones from benzamides and alkynes via oxidative C-H activation, demonstrating the versatility of benzamide derivatives in facilitating the construction of complex organic molecules. This methodology provides a high-yield and facile synthesis approach, expanding the toolkit for organic synthesis and catalysis (Song et al., 2010).

Fluorescent Chemosensors

In the development of new materials, derivatives of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethyl)benzamide have been used to create highly selective fluorescent chemosensors for metal ions. A specific study introduced a chemosensor that exhibited significant fluorescence enhancement upon interaction with cobalt(II) ions, demonstrating its potential for trace-level detection of these ions in biological environments (Liu et al., 2019).

Photophysical Properties

Research into the aggregation-enhanced emission properties of 1,8-naphthalimide-based compounds, structurally related to the compound of interest, has shed light on the factors influencing their emission intensity. These studies have explored how various benzoic acid derivatives impact the photophysical properties of these compounds, contributing valuable insights into the design of materials with desired optical properties (Srivastava, Singh, & Mishra, 2016).

properties

IUPAC Name

N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19F3N2O2/c25-24(26,27)19-10-8-16(9-11-19)22(30)28-20-12-13-21-18(15-20)7-4-14-29(21)23(31)17-5-2-1-3-6-17/h1-3,5-6,8-13,15H,4,7,14H2,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SERHYYVFBXBSBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F)N(C1)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethyl)benzamide

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